![molecular formula C25H26N4O3 B2599701 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 903257-39-6](/img/structure/B2599701.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains an isoquinoline structure . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydroisoquinolin-2(1H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The isoquinoline structure is a key component .Scientific Research Applications
Metabolism and Disposition in Humans
N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, due to its complex structure, has been a subject of pharmacokinetic studies to understand its metabolism and disposition in humans. One significant study focused on a related compound, BMS-690514, highlighting the extensive metabolism and elimination pathways of tetrahydroisoquinoline derivatives. The study revealed that after oral administration, the compound was rapidly absorbed and predominantly eliminated through feces and urine, indicating high metabolic activity. This research helps in understanding the pharmacokinetics of similar compounds, including N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, which could be crucial for developing therapeutic agents targeting cancer and other diseases (Christopher et al., 2010).
Neurotoxicity and Potential Therapeutic Applications
Studies on similar tetrahydroisoquinoline derivatives have explored their neurotoxicity and potential therapeutic applications. The metabolism of such compounds in humans can yield various metabolites, some of which might have neurotoxic effects, while others could offer therapeutic benefits. For example, research on MPTP, a neurotoxin, and its analogs, has paved the way for investigating the neurotoxicity potential of related compounds, including tetrahydroisoquinolines, in Parkinson's disease. This line of research is crucial for identifying both the risks and therapeutic potentials of compounds like N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide in neurodegenerative disorders (Matsubara et al., 2002).
Potential in Oncology
The study of the metabolism and action of tetrahydroisoquinoline derivatives, including N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, extends into oncology. These compounds' ability to inhibit specific receptors and pathways involved in cancer cell growth and metastasis could make them valuable as cancer therapeutics. Research into compounds like BMS-690514, which targets ErbB/vascular endothelial growth factor receptors, demonstrates the potential of tetrahydroisoquinolines in treating conditions such as non-small-cell lung cancer and metastatic breast cancer. This suggests a promising area of research for N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide and similar compounds (L. Christopher et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-32-22-10-4-9-21(14-22)28-25(31)24(30)27-16-23(19-8-5-12-26-15-19)29-13-11-18-6-2-3-7-20(18)17-29/h2-10,12,14-15,23H,11,13,16-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHDJLGSRZOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxyphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.